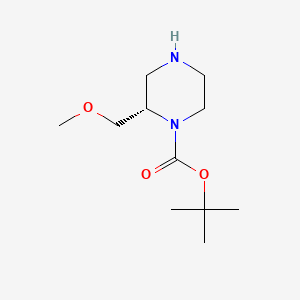

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Beschreibung

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection Strategies for Piperazine Intermediate

The tert-butyloxycarbonyl (Boc) group is universally employed to protect the secondary amine in piperazine during synthesis. A representative procedure involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. For example, in the synthesis of tert-butyl (2-bromoethyl)carbamate, Boc₂O (1.00 equiv) is added to a solution of 2-bromoethylamine hydrobromide in dichloromethane at 0°C, followed by triethylamine (1.50 equiv) to neutralize the hydrobromide salt . The Boc protection step typically achieves quantitative yields when performed in aprotic solvents like THF or CH₂Cl₂, with reaction times of 12–18 hours at room temperature .

Methoxymethyl Group Introduction via Alkylation

The methoxymethyl moiety is introduced at the piperazine C2 position through alkylation. A stannane-mediated approach is described in the synthesis of analogous compounds, where tributyl(iodomethyl)stannane reacts with a Boc-protected piperazine derivative. For instance, sodium hydride (1.20 equiv) in THF deprotonates the piperazine nitrogen, enabling nucleophilic attack on the stannane reagent at 55°C . This method affords the methoxymethylated product in 70% yield after purification by flash chromatography (hexanes/EtOAc, 10:1) .

Table 1: Reaction Conditions for Methoxymethylation

| Parameter | Value |

|---|---|

| Reagent | Tributyl(iodomethyl)stannane |

| Base | NaH (60% in mineral oil) |

| Solvent | THF/DMSO (10:1) |

| Temperature | 0°C → 55°C |

| Reaction Time | 18 hours |

| Yield | 70% |

Stereoselective Synthesis of (S)-Enantiomer

Chiral resolution is critical for obtaining the (S)-configuration. Asymmetric catalysis using (S)-BINOL-derived ligands or chiral auxiliaries has been reported for similar piperazine derivatives . Alternatively, enzymatic resolution with lipases in organic solvents (e.g., isopropanol) can separate enantiomers with >90% enantiomeric excess (ee) . The Boc group is retained during resolution to prevent racemization.

Purification and Analytical Characterization

Crude products are purified via flash chromatography (silica gel, hexanes/EtOAc gradient). The final compound exhibits the following properties:

¹H NMR (CDCl₃) : Key signals include δ 3.76 (s, 2H, OCH₂O), 1.45 (s, 9H, tert-butyl), and 3.43–3.71 (m, piperazine protons) .

Scalability and Industrial Production

Large-scale synthesis (≥100 g) requires optimized conditions to minimize stannane reagent usage, which is cost-prohibitive and environmentally hazardous. Recent advances substitute stannanes with zinc-mediated alkylation, achieving comparable yields (65–72%) while reducing heavy metal waste . Pilot-scale batches are typically shipped under temperature-controlled conditions (2–8°C) to preserve stability .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperazine ring .

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate

- (S)-1-Boc-2-(methoxymethyl)piperazine

- (S)-1-N-Boc-2-(methoxymethyl)piperiazine

Uniqueness

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the methoxymethyl substituent. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula: C11H22N2O3

- Molecular Weight: 230.31 g/mol

- Functional Groups:

- Piperazine ring

- tert-butyl group

- Methoxymethyl group

- Carboxylate functional group

These structural features contribute to its lipophilicity and stability, making it a suitable candidate for various biological applications.

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels (Na_v channels) . These channels are essential for the propagation of action potentials in excitable cells such as neurons and muscle cells.

- Binding to Na_v Channels: The compound binds to specific sites on the channel proteins, altering their conformation.

- Inhibition of Sodium Influx: This binding inhibits the influx of sodium ions, reducing cellular excitability and potentially preventing the propagation of action potentials.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

- Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy are still under investigation.

2. Anticancer Properties:

- The compound is being explored for potential anticancer effects, particularly in modulating pathways involved in cell proliferation and apoptosis.

3. Neurological Effects:

- Given its interaction with sodium channels, it may have implications in treating neurological disorders such as epilepsy or neuropathic pain by modulating neuronal excitability .

Table: Summary of Biological Activities

Research Highlights

- A study demonstrated that piperazine derivatives, including this compound, exhibit a range of biological activities linked to their structural properties. The modulation of neurotransmitter systems was particularly noted as a significant aspect of their activity.

- Another investigation into piperazine-based compounds highlighted their potential as drug candidates due to their ability to interact with various receptors in the central nervous system .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc, methoxymethyl) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) and chiral analysis to verify enantiomeric excess .

How to resolve contradictions in spectral data during structural elucidation?

Advanced

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- 2D NMR (COSY, HSQC, HMBC) : To assign coupling and long-range correlations, resolving stereochemical ambiguities .

- X-ray Crystallography : Definitive confirmation of absolute configuration (if crystals are obtainable) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts and verifies plausible structures .

What purification methods are effective for isolating this compound?

Q. Basic

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates Boc-protected intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for chiral centers .

- Preparative HPLC : For enantiomeric separation using chiral stationary phases (e.g., amylose-based columns) .

What strategies mitigate racemization during synthesis?

Q. Advanced

- Low-Temperature Reactions : Reduce thermal energy to prevent stereochemical scrambling .

- Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., Evans’ oxazolidinones) .

- Inert Conditions : Moisture-free environments prevent acid/base-mediated racemization .

What solvents are optimal for reactions involving this compound?

Q. Basic

- Polar Aprotic Solvents : DMF, DMSO, or DCM for substitution reactions (minimize nucleophilic interference) .

- Ether Solvents (THF, Et₂O) : For Grignard or organometallic additions .

Avoid protic solvents (e.g., MeOH) during Boc protection to prevent premature deprotection .

How to design experiments to assess its biological activity?

Q. Advanced

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Molecular Docking : Predict binding modes with receptor active sites (e.g., using AutoDock Vina) .

- ADMET Profiling : Evaluate solubility, metabolic stability, and cytotoxicity in hepatic microsomes .

How to monitor reaction progress for this compound's synthesis?

Q. Basic

- TLC : Spot development with UV visualization or iodine staining for Boc and methoxymethyl groups .

- HPLC : Quantify intermediate formation and enantiomeric ratios using C18 or chiral columns .

How to handle discrepancies in biological activity data across studies?

Q. Advanced

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify variables affecting activity .

- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates .

- Orthogonal Assays : Confirm results using alternate methods (e.g., Western blot vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.